Welcome to the BenchChem Online Store!
molecular formula NO B093975 Nitrogen oxide (15NO)(8CI,9CI) CAS No. 15917-77-8

Nitrogen oxide (15NO)(8CI,9CI)

Cat. No. B093975
M. Wt: 31 g/mol
InChI Key: MWUXSHHQAYIFBG-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06468487B1

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 2 ml of nitrogen dioxide (N2O), 6 ml of benzonitrile (6 ml) and 1.2 ml of acetic acid were added and stirred for 12 hours at 60° C. in an atmosphere of nitrogen monoxide (NO). The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 98%, nitroadamantane (yield 68%), adamantanol (yield 6%) and acetyloxyadamantane (yield 4%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%
Yield
6%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11][N:12]1C(=O)C2=CC=CC=C2C1=O.[N+]([O-])=[O:24].[N]=O>C(O)(=O)C.C(#N)C1C=CC=CC=1>[N+:12]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)([O-:11])=[O:24].[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |^1:22,25|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)[O-]
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.